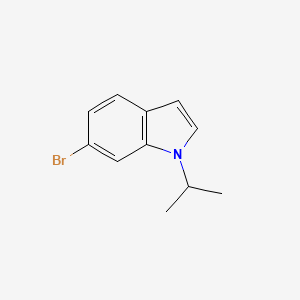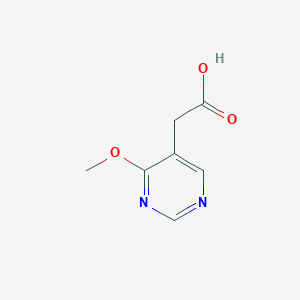
6-Bromo-1-isopropyl-1H-indole
Descripción general
Descripción
6-Bromo-1-isopropyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-isopropyl-1H-indole typically involves the bromination of 1-isopropyl-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-1-isopropyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction Reactions: The compound can be reduced to form 6-bromo-1-isopropyl-1H-indoline.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: 6-Amino-1-isopropyl-1H-indole, 6-Thio-1-isopropyl-1H-indole.
Oxidation: Indole-2,3-dione derivatives.
Reduction: 6-Bromo-1-isopropyl-1H-indoline.
Aplicaciones Científicas De Investigación
6-Bromo-1-isopropyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-isopropyl-1H-indole involves its interaction with various molecular targets. The bromine atom and isopropyl group enhance its binding affinity to specific receptors, leading to its biological effects. The compound may inhibit enzymes or interfere with cellular signaling pathways, contributing to its antiviral, anticancer, and anti-inflammatory activities .
Comparación Con Compuestos Similares
6-Bromo-1H-indole: Lacks the isopropyl group, resulting in different reactivity and biological activity.
1-Isopropyl-1H-indole: Lacks the bromine atom, affecting its chemical properties and applications.
6-Chloro-1-isopropyl-1H-indole: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological effects
Uniqueness: Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C11H12BrN |
|---|---|
Peso molecular |
238.12 g/mol |
Nombre IUPAC |
6-bromo-1-propan-2-ylindole |
InChI |
InChI=1S/C11H12BrN/c1-8(2)13-6-5-9-3-4-10(12)7-11(9)13/h3-8H,1-2H3 |
Clave InChI |
DKDFFXZXZUAYFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CC2=C1C=C(C=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{imidazo[4,3-b][1,3]thiazol-3-yl}methanol](/img/structure/B8688322.png)
![N-phenyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B8688323.png)







![Benzenamine, 2-[(2-bromo-4-chlorophenyl)methoxy]-, hydrochloride](/img/structure/B8688377.png)


